molecular formula C21H16N2O3S B12640010 4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]-

4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]-

Cat. No.: B12640010
M. Wt: 376.4 g/mol
InChI Key: IDDREQHTRBVHLY-UHFFFAOYSA-N
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Description

Core Thiazolidinone Scaffold: Electronic Configuration and Aromaticity

The thiazolidinone scaffold consists of a five-membered ring containing sulfur at position 1, nitrogen at position 3, and a carbonyl group at position 4. The 2-imino group (C=N) introduces partial double-bond character, reducing ring puckering and enhancing planarity. X-ray crystallographic data confirm bond lengths of 1.266–1.403 Å for C–N bonds in the imino-thiazolidinone system, with shorter distances at the imino group (C1–N2: 1.266 Å) compared to adjacent single bonds (C1–N1: 1.403 Å). This electronic asymmetry arises from resonance interactions between the imino group and the thiazolidinone ring, stabilizing the enol tautomer in polar solvents.

Aromaticity within the thiazolidinone ring is attenuated due to the non-planar sulfur atom and the electron-withdrawing carbonyl group. However, conjugation between the imino group and the 4-methoxyphenyl substituent restores partial aromatic character, as evidenced by NMR chemical shifts (δ 7.2–7.8 ppm for aromatic protons). Density functional theory (DFT) calculations suggest a Hückel aromaticity index of 0.45, intermediate between fully aromatic thiophene (0.75) and non-aromatic tetrahydrofuran (0.12).

Substituent Analysis: 4-Methoxyphenyl and 5-Phenyl-2-Furanyl Functional Groups

The 4-methoxyphenyl group at position 3 contributes electron-donating effects via the methoxy substituent (-OCH₃), raising the highest occupied molecular orbital (HOMO) energy by 0.3 eV compared to unsubstituted phenyl analogues. This enhances nucleophilic reactivity at the thiazolidinone carbonyl, facilitating interactions with biological targets such as enzyme active sites. Infrared (IR) spectroscopy reveals a carbonyl stretching frequency at 1680–1735 cm⁻¹, redshifted by 15 cm⁻¹ relative to non-methoxylated derivatives due to resonance donation.

The 5-[(5-phenyl-2-furanyl)methylene] group at position 5 introduces a conjugated diene system spanning the furan and methylene bridge. The furan’s oxygen atom participates in hydrogen bonding with proximal water molecules (bond length: 2.8 Å in molecular dynamics simulations), improving aqueous solubility despite the compound’s overall logP of 3.2. Nuclear Overhauser effect (NOE) correlations between the furanyl H₃ proton and the methylene bridge confirm a cisoid conformation, which maximizes π-π stacking with aromatic residues in target proteins.

Stereochemical Considerations: Conformational Dynamics of the Methylene Bridge

The methylene bridge (-CH₂-) linking the furanyl group to the thiazolidinone ring exhibits restricted rotation due to steric interactions between the 5-phenyl group and the thiazolidinone sulfur. Variable-temperature NMR studies (-40°C to 80°C) reveal two distinct conformers with a ΔG‡ of 12.3 kcal/mol, corresponding to a rotational barrier higher than that of unsubstituted methylene bridges (ΔG‡ ≈ 8–10 kcal/mol). The major conformer (85% population) adopts a syn-periplanar arrangement, aligning the furanyl oxygen with the thiazolidinone carbonyl to form an intramolecular hydrogen bond (O···O distance: 2.9 Å).

Molecular dynamics simulations (100 ns trajectories) show that the methylene bridge’s flexibility allows adaptation to hydrophobic pockets in enzyme binding sites. For example, in silico docking studies with Toxoplasma gondii dihydrofolate reductase (DHFR) demonstrate a 20° rotation of the bridge upon binding, optimizing van der Waals contacts with Phe 36 and Leu 45 residues.

Comparative Analysis with Related 4-Thiazolidinone Derivatives

Compared to simpler 4-thiazolidinones, this derivative’s substituted aryl groups confer distinct advantages:

Feature This Derivative 3-(6-Chlorobenzo[d]thiazol-2-yl) Analog Hydroxyurea
Aromatic Substituents 4-Methoxyphenyl, 5-phenylfuran 6-Chlorobenzothiazole None
LogP 3.2 4.1 -1.2
IC₅₀ (T. gondii) 12.5–30 µg/mL 45 µg/mL 3 mM
H-bond Donors 2 (imino NH, furanyl O) 1 (thiazole NH) 2 (urea NH₂)

The 5-phenylfuran group enhances π-stacking capacity, reducing IC₅₀ values by 60% compared to chlorobenzothiazole derivatives. Additionally, the methoxy group’s electron donation increases oxidative stability, with a decomposition temperature of 178°C versus 152°C for non-methoxylated analogues.

Properties

Molecular Formula

C21H16N2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

2-imino-3-(4-methoxyphenyl)-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H16N2O3S/c1-25-16-9-7-15(8-10-16)23-20(24)19(27-21(23)22)13-17-11-12-18(26-17)14-5-3-2-4-6-14/h2-13,22H,1H3

InChI Key

IDDREQHTRBVHLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4)SC2=N

Origin of Product

United States

Preparation Methods

General Synthesis Approach

The synthesis of 4-thiazolidinone derivatives generally involves the reaction of thiazolidinone scaffolds with aldehydes or ketones to introduce functional groups at specific positions. The preparation of this compound is typically achieved through a condensation reaction involving:

  • Key Reactants :

  • Reaction Conditions :

    • The reaction is typically carried out in ethanol as a solvent.
    • Reflux conditions are employed to ensure complete condensation.
  • Mechanism :

    • The active methylene group in the thiazolidinone reacts with the aldehyde group via a Knoevenagel condensation mechanism.
    • This results in the formation of a double bond between the thiazolidinone ring and the substituted aromatic system.

Detailed Step-by-Step Procedure

Step 1: Preparation of Thiazolidinone Core

The thiazolidinone core can be synthesized by reacting thioglycolic acid with an appropriate amine or ketone under acidic conditions. This forms a five-membered heterocyclic ring containing sulfur and nitrogen atoms.

Step 2: Knoevenagel Condensation

The synthesized thiazolidinone is then subjected to condensation with substituted aromatic aldehydes.

Reaction Setup:
  • Combine equimolar amounts of the thiazolidinone derivative and aldehydes (e.g., 4-methoxybenzaldehyde and 5-phenyl-2-furaldehyde) in ethanol.
  • Add a catalytic amount of piperidine to initiate the reaction.
Reaction Conditions:
  • Heat the mixture under reflux for several hours (typically 6–8 hours).
  • Monitor the reaction progress using thin-layer chromatography (TLC).
Product Isolation:
  • Upon completion, cool the reaction mixture to room temperature.
  • Filter the solid product and wash it with cold ethanol.
  • Recrystallize the product from ethyl acetate to achieve high purity.

Characterization Techniques

The synthesized compound is characterized using various analytical techniques to confirm its structure and purity:

Data Table: Key Parameters for Synthesis

Parameter Value/Condition
Solvent Ethanol
Catalyst Piperidine
Reaction Temperature Reflux (~78°C)
Reaction Time 6–8 hours
Recrystallization Solvent Ethyl acetate
Analytical Techniques IR, NMR, MS, Elemental Analysis

Notes on Optimization

  • Choice of Catalyst :

    • Basic catalysts like piperidine provide better yields compared to acidic catalysts.
  • Solvent Selection :

    • Ethanol is preferred due to its polarity and ability to dissolve reactants effectively.
  • Purification :

    • Recrystallization ensures removal of impurities and unreacted starting materials.

Chemical Reactions Analysis

Aldol Condensation for C5 Functionalization

The exocyclic double bond at C5 is introduced via aldol condensation between 4-thiazolidinone and aromatic aldehydes. This reaction proceeds under basic conditions:

Aldehyde ComponentBaseSolventYield (%)Reference
5-Phenyl-2-furaldehydePiperidineEthanol65–75

The reaction mechanism involves deprotonation of the thiazolidinone’s active methylene group, followed by nucleophilic attack on the aldehyde. The resulting α,β-unsaturated system (C5-methylene) enhances electrophilicity, enabling further reactivity .

Electrophilic Additions at the C5 Position

The conjugated double bond at C5 participates in Michael additions and halogenation :

Michael Addition

The exocyclic double bond undergoes nucleophilic attack by malononitrile derivatives:

NucleophileConditionsProductReference
MalononitrilePiperidine, ethanol5-(β-cyanoethyl)-4-thiazolidinone

This reaction expands the compound’s utility in synthesizing polyfunctionalized derivatives for medicinal applications .

Halogenation

Bromination at C5 occurs via electrophilic attack:

Halogenation AgentSolventStereoselectivityReference
Bromine (Br₂)Acetic acidMixture of E/Z isomers

Halogenated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Functionalization of the Methoxyphenyl Substituent

The 4-methoxyphenyl group at N3 can undergo demethylation or electrophilic substitution :

Reaction TypeReagentsOutcomeReference
DemethylationBBr₃, CH₂Cl₂Conversion to 4-hydroxyphenyl
NitrationHNO₃/H₂SO₄Para-nitro substitution

These modifications adjust electronic properties, influencing binding affinity in biological systems .

Reactivity of the Furan Moiety

The 5-phenylfuran substituent participates in cycloadditions and oxidation :

Reaction TypeReagentsOutcomeReference
Diels-AlderMaleic anhydrideFused bicyclic adduct
OxidationmCPBAEpoxidation of furan ring

Such reactions diversify the compound’s applications in synthesizing complex heterocycles .

Biological Interactions via Covalent Modification

The electrophilic C5-methylene group reacts with nucleophilic residues (e.g., cysteine thiols) in biological targets:

Target ProteinInteraction TypeBiological EffectReference
Bacterial enzymesMichael adduct formationAntibiofilm activity (MBEC = 12.5 µM)
Viral glycoproteinsCovalent inhibitionAntiviral activity

This reactivity underpins its role as a frequent hitter in drug discovery but necessitates selectivity optimization .

Stability and Degradation Pathways

The compound undergoes hydrolysis under acidic or basic conditions:

ConditionDegradation ProductHalf-Life (h)Reference
pH < 2Ring-opened thioamide1.5
pH > 10Desulfurization to imidazolidinone3.2

Stability studies inform formulation strategies for pharmaceutical use .

Scientific Research Applications

Biological Activities

Research has indicated that derivatives of 4-thiazolidinones exhibit a range of biological activities:

  • Antibacterial Activity : Several studies have reported the antibacterial properties of thiazolidinone derivatives against strains such as E. coli and S. aureus. For instance, compounds similar to 4-thiazolidinone have shown significant inhibition rates, with some exhibiting up to 91.66% inhibition against S. aureus .
  • Antioxidant Properties : Thiazolidinones have demonstrated antioxidant capabilities, which contribute to their potential in treating oxidative stress-related diseases .
  • Antifungal Activity : Some derivatives have been tested for antifungal properties, showing effectiveness against various fungal strains, thus expanding their therapeutic applications .

Synthesis and Modification

The synthesis of 4-thiazolidinones typically involves reactions such as cyclization of thioamides and aldehydes or the condensation of isothiocyanates with amines. These synthetic pathways allow for the modification of the compound's structure to enhance its biological activity. For example, the introduction of different substituents on the phenyl or furan rings can lead to compounds with improved potency against specific biological targets .

Case Studies and Research Findings

StudyFocusFindings
El-Rayyes et al. (2023)Antibacterial propertiesIdentified potent antibacterial activity against E. coli and S. aureus with high inhibition percentages .
ResearchGate Review (2023)General applicationsDiscussed various biological activities including antibacterial and antioxidant effects, highlighting the versatility of thiazolidinones in drug design .
MDPI Review (2023)Antibiofilm activityDemonstrated that certain thiazolidinone derivatives exhibited strong antibiofilm properties against S. aureus and other pathogens .

Therapeutic Applications

The unique properties of 4-thiazolidinone derivatives make them promising candidates for various therapeutic applications:

  • Antimicrobial Agents : Due to their antibacterial and antifungal properties, these compounds can be developed into new antimicrobial therapies, addressing antibiotic resistance issues.
  • Antioxidants : Their ability to scavenge free radicals positions them as potential treatments for conditions related to oxidative stress, such as neurodegenerative diseases.
  • Cancer Therapy : Some studies suggest that thiazolidinones may inhibit cancer cell proliferation through various mechanisms, making them potential candidates for anticancer drug development .

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes, disrupting metabolic pathways essential for the survival of microorganisms or cancer cells.

    DNA Intercalation: The compound may intercalate into DNA, interfering with DNA replication and transcription processes.

    Signal Transduction Modulation: It can modulate signal transduction pathways, affecting cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Substituent Variations at Position 5

The 5-arylidene group is a key determinant of bioactivity. Comparisons include:

Compound Position 5 Substituent Key Properties Reference
Compound A 5-[(5-Phenyl-2-furanyl)methylene] Enhanced π-π interactions; moderate lipophilicity
Compound B () 5-[5-(4-Chlorophenyl)furan-2-yl] Electron-withdrawing Cl improves cytotoxicity
Compound C () 5-[(5-(Pyridin-4-yl)furan-2-yl)] Pyridine introduces basicity; increased solubility

Key Findings :

  • Compound B ’s chloro-substituent enhances electron-withdrawing effects, correlating with higher cytotoxicity in colorectal cancer models (IC₅₀ = 8.2 μM vs. 12.5 μM for Compound A) .
  • Compound C ’s pyridine group improves aqueous solubility (logP = 2.1 vs. 3.4 for Compound A) but reduces membrane permeability .

Variations at Position 2

The 2-position influences tautomerism and hydrogen bonding:

Compound Position 2 Group Impact on Activity Reference
Compound A Imino Stabilizes enol tautomer; enhances DNA binding
Compound D () Thioxo Favors keto tautomer; higher metabolic stability

Key Findings :

  • Compound D (2-thioxo) exhibits longer plasma half-life (t₁/₂ = 6.2 h vs. 3.8 h for Compound A) due to reduced oxidative metabolism .

Substituent Effects at Position 3

The 3-(4-methoxyphenyl) group in Compound A contrasts with bulkier or electron-deficient moieties:

Compound Position 3 Substituent Biological Impact Reference
Compound A 4-Methoxyphenyl Moderate EGFR inhibition (IC₅₀ = 1.8 μM)
Compound E () Benzothiazole Higher topoisomerase I inhibition (IC₅₀ = 0.9 μM)

Key Findings :

  • Compound E ’s benzothiazole group increases steric bulk, improving topoisomerase inhibition but reducing solubility (logP = 4.1) .

Anticancer Activity and SAR Trends

Comparative IC₅₀ values (μM) against HeLa cells:

Compound IC₅₀ (μM) Mechanism of Action Reference
Compound A 12.5 EGFR/PI3K dual inhibition
Compound B 8.2 DNA intercalation
Compound E 5.4 Topoisomerase I inhibition

SAR Insights :

  • Electron-withdrawing groups (e.g., Cl in Compound B) enhance DNA damage but may reduce selectivity.
  • Methoxy groups (Compound A) balance lipophilicity and target affinity, favoring kinase inhibition .

Physicochemical Properties

Compound Molecular Weight logP Solubility (mg/mL) Reference
Compound A 423.5 3.4 0.12
Compound C 410.4 2.1 0.98
Compound E 465.6 4.1 0.04

Key Findings :

  • Compound C ’s pyridine moiety improves solubility but reduces potency.
  • Inclusion complexes with β-cyclodextrin () can enhance Compound A’s solubility by 5-fold .

Key Findings :

  • Microwave methods (Compound B) improve yields and reduce reaction time .

Biological Activity

4-Thiazolidinone derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound 4-Thiazolidinone, 2-Imino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene] has garnered attention for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and case studies.

Structural Characteristics

The compound is characterized by a thiazolidinone core that contains:

  • A sulfur atom at position 1
  • A nitrogen atom at position 3
  • A carbonyl group at positions 2, 4, or 5

The presence of the methoxyphenyl and furan moieties contributes to its structural diversity and biological activity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiazolidinone derivatives. For instance:

  • 2-(Chlorophenyl-imino)thiazolidin-4-one showed potent antibacterial activity against Escherichia coli (88.46%) and Staphylococcus aureus (91.66%) .
  • The compound's structure allows it to interact effectively with bacterial cell membranes, leading to cell lysis and death.

Anticancer Properties

Recent research indicates that thiazolidinone derivatives possess significant anticancer activity:

  • Compounds such as 5-(3-methoxyphenylidene)-2-phenylimino-3-propyl-4-thiazolidinone exhibited high levels of inhibition in cancer models comparable to established drugs like doxorubicin .
  • In vitro studies revealed that these compounds induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest .
CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF70.31Induces apoptosis
Compound BHT290.10Cell cycle arrest in G1/S phase
Compound CMDA-MB-2311.9Downregulates MMP-9 mRNA

Anti-inflammatory Activity

Thiazolidinones also exhibit anti-inflammatory effects:

  • A study showed that specific derivatives significantly inhibited carrageenan-induced paw edema in rats, comparable to indomethacin .
  • The mechanism involves inhibition of cyclooxygenase (COX) isoforms, particularly COX-2, which is crucial for inflammatory processes.

Case Studies and Research Findings

  • Synthesis and Evaluation of Derivatives :
    • A series of thiazolidinone derivatives were synthesized and evaluated for their biological activities. Notably, compounds with electron-withdrawing groups displayed enhanced antibacterial properties .
  • Molecular Docking Studies :
    • Molecular docking studies indicated that the methoxy group enhances binding affinity to target proteins involved in cancer progression .
  • In Vivo Studies :
    • In vivo studies demonstrated that certain thiazolidinone hybrids reduced tumor growth in mouse models without significant toxicity to normal tissues .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-thiazolidinone derivatives with high stereochemical control?

Answer:
The synthesis typically involves cyclocondensation of thiosemicarbazides with α,β-unsaturated carbonyl compounds. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture (1:2 v/v) under reflux for 2 hours yields the thiazolidinone core . Stereochemical purity can be enhanced by optimizing solvent polarity (e.g., DMF improves cyclization efficiency) and using catalytic bases like piperidine to stabilize intermediates . Post-synthetic recrystallization in DMF-ethanol mixtures further refines stereoisomeric purity.

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Answer:

  • X-ray crystallography is definitive for resolving stereochemistry, as demonstrated in studies of similar thiazolidinone derivatives, where intermolecular hydrogen bonding (e.g., N–H⋯O interactions) stabilizes the Z-configuration .
  • ¹H/¹³C NMR identifies substituent effects: the 4-methoxyphenyl group shows deshielded aromatic protons (δ 7.2–7.8 ppm), while the furanyl methylene proton appears as a singlet near δ 8.1 ppm .
  • IR spectroscopy confirms the thiazolidinone ring via C=O stretches (1680–1700 cm⁻¹) and C=N imine vibrations (1600–1620 cm⁻¹) .

Basic: What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

Answer:

  • Broth microdilution assays (CLSI guidelines) determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thiazolidinones with electron-withdrawing substituents (e.g., 4-methoxyphenyl) show enhanced activity due to improved membrane penetration .
  • Time-kill kinetics assess bactericidal vs. bacteriostatic effects, with log-phase reductions ≥3 log₁₀ CFU/mL indicating potency .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar thiazolidinones?

Answer:
Discrepancies often arise from:

  • Variability in assay conditions (e.g., serum content affecting compound stability). Standardize protocols using CLSI or OECD guidelines.
  • Cellular uptake differences due to substituent lipophilicity. Quantify intracellular concentrations via LC-MS/MS .
  • Off-target effects . Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity .
    Replicating studies with orthogonal assays (e.g., fluorescence polarization alongside enzyme inhibition) strengthens conclusions .

Advanced: What computational strategies are effective for predicting the binding mode of this compound to enzyme targets?

Answer:

  • Molecular docking (AutoDock Vina, Glide) : Prioritize targets like dihydrofolate reductase (DHFR) or β-lactamases, where the thiazolidinone ring’s C=O group forms hydrogen bonds with catalytic residues (e.g., Asn23 in DHFR) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Methoxy groups enhance activity via resonance donation, increasing electron density at the thiazolidinone core .
  • MD simulations (GROMACS) : Simulate binding stability over 100 ns; RMSD <2 Å indicates robust target engagement .

Advanced: How does the 5-[(5-phenyl-2-furanyl)methylene] substituent influence the compound’s reactivity in nucleophilic environments?

Answer:
The furanyl methylene group acts as a conjugated π-system, directing nucleophilic attacks to the α,β-unsaturated carbonyl:

  • Michael addition : Amines or thiols attack the β-position, forming adducts detectable via ¹H NMR peak splitting (e.g., δ 6.8–7.0 ppm for NH–S additions) .
  • Oxidative stability : The furan ring’s electron-rich nature increases susceptibility to singlet oxygen, forming endoperoxides. Monitor via UV-Vis at 270 nm (λₘₐₓ for dienic intermediates) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
  • Storage : In airtight containers under nitrogen, away from oxidizers (e.g., peroxides) to prevent radical-mediated degradation .

Advanced: What strategies mitigate byproduct formation during the synthesis of this compound?

Answer:

  • Temperature control : Maintain reflux at 80–90°C to avoid thermal decomposition of the Schiff base intermediate .
  • Catalyst optimization : Use 0.5 eq. of NaOAc to accelerate cyclization while minimizing aldol side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) removes unreacted aldehydes and oligomers .

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